molecular formula C13H23NO B12528807 N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine CAS No. 664983-49-7

N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine

Cat. No.: B12528807
CAS No.: 664983-49-7
M. Wt: 209.33 g/mol
InChI Key: GODUPBVRXLEYFY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine: is a chemical compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and an oxabicycloheptane ring system. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The reaction conditions typically involve the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the bicyclic ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions. The reactions are usually conducted under mild conditions to prevent decomposition of the compound.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and materials with specific properties, such as high strength and thermal stability.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A structurally related compound with similar bicyclic ring system.

    2-Oxabicyclo[4.1.0]heptan-1-amine: Another bicyclic amine with a different substitution pattern.

Uniqueness

N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine is unique due to the presence of the cyclohexyl and methyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

664983-49-7

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

N-cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine

InChI

InChI=1S/C13H23NO/c1-12-8-5-9-15-13(12,10-12)14-11-6-3-2-4-7-11/h11,14H,2-10H2,1H3

InChI Key

GODUPBVRXLEYFY-UHFFFAOYSA-N

Canonical SMILES

CC12CCCOC1(C2)NC3CCCCC3

Origin of Product

United States

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